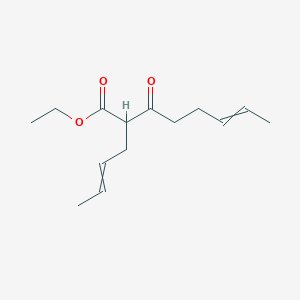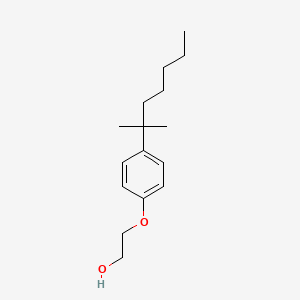
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . Major products formed from these reactions include phenolic compounds, alcohol derivatives, and ether derivatives .
Scientific Research Applications
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is extensively used in scientific research, including:
Chemistry: It is used as a solubilizing agent for various chemical reactions and processes.
Biology: It is employed in cell lysis and protein extraction protocols.
Medicine: It is used in the inactivation of blood-borne viruses, ensuring the safety of laboratory workers.
Industry: It is utilized in the formulation of cleaning agents and detergents.
Mechanism of Action
The compound exerts its effects by disrupting lipid membranes, leading to the solubilization of membrane-bound proteins and other cellular components . This disruption is achieved through the interaction of the hydrophobic tail of the compound with the lipid bilayer, causing membrane destabilization .
Comparison with Similar Compounds
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is unique due to its specific structure and properties. Similar compounds include:
Ethanol, 2-(4-methylphenoxy)-: Another non-ionic detergent with similar solubilizing properties.
Phenoxyethanol: A simpler compound used as a preservative and solvent.
Nonylphenol ethoxylates: A group of non-ionic surfactants with varying chain lengths and properties.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its effectiveness and versatility .
Properties
CAS No. |
93633-23-9 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-[4-(2-methylheptan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-4-5-6-11-16(2,3)14-7-9-15(10-8-14)18-13-12-17/h7-10,17H,4-6,11-13H2,1-3H3 |
InChI Key |
JLROQICBCPMTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



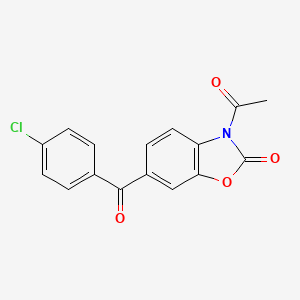
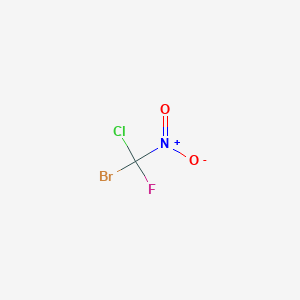
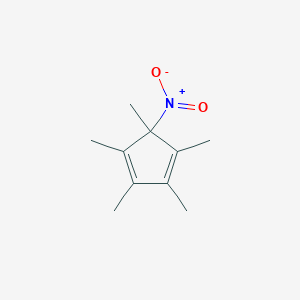
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
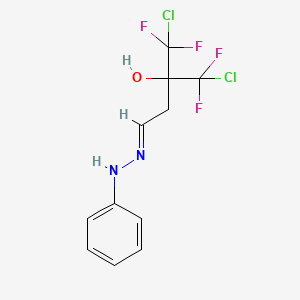
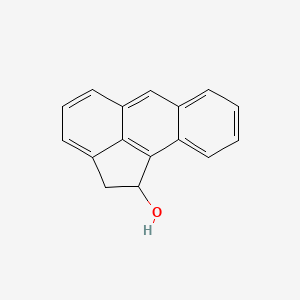
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

